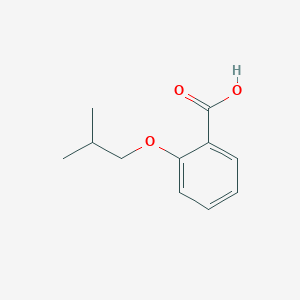

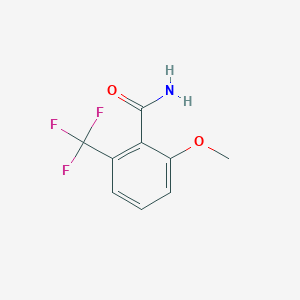

![molecular formula C7H6N2O B1316758 Pyrazolo[1,5-a]pyridin-6-ol CAS No. 184473-24-3](/img/structure/B1316758.png)

Pyrazolo[1,5-a]pyridin-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

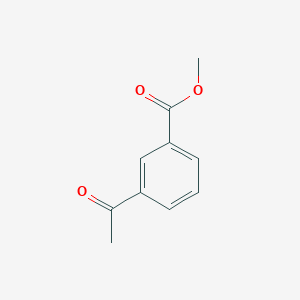

Pyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound containing two nitrogen atoms and an oxygen atom in its pyridine and pyrazole rings, respectively . It has diverse applications in the fields of medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridin-6-ol consists of a pyrazole ring fused with a pyridine ring . The exact structure can be determined using techniques such as NMR and HPLC .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridin-6-ol can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions with pyridine N-imine . More research is needed to fully understand the range of chemical reactions this compound can undergo .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-6-ol has a molecular weight of 134.14 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Applications De Recherche Scientifique

Organic Synthesis

Pyrazolo[1,5-a]pyridin-6-ol (PP) is used as a reactant in organic synthesis. It’s a part of the pyrazole derivatives, which are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . These compounds have diverse and valuable synthetical, biological, and photophysical properties .

Analytical Chemistry

PP is used as an analytical reagent for the detection of metal ions. The heteroatoms (B, N, O, or S) in the fluorogenic heterocyclic compounds make them potential chelating agents for ions .

Fluorescence Probes

PP has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . It’s used as a fluorescence probe for DNA detection.

Medicinal Chemistry

PP has been used as a drug target in medicinal chemistry due to its different biological activities. Many drugs containing the pyrazole core have been reported, such as the analgesic antipyrine, the arthritis treatment phenylbutazone, the non-steroidal anti-inflammatory drugs (NSAIDs): Lonazolac, Rimonabant, and ramifenazone .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . These compounds have been used as an antitumor scaffold . They have shown anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Material Science

PPs have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems, their efficient synthetic approaches, and easy functionalization methodologies . They have significant photophysical properties and high quantum yields in different solvents, and excellent photostability . These properties have led to their use in material science .

Combinatorial Library Design and Drug Discovery

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Antimicrobial Applications

The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial applications .

Anti-Alzheimer’s Disease Applications

Compounds containing the pyrazolopyrimidine moiety have been used in the design of drugs for the treatment of Alzheimer’s disease .

Anti-Inflammatory Applications

Pyrazolopyrimidine derivatives have been used in the design of anti-inflammatory drugs .

Antioxidant Applications

Compounds containing the pyrazolopyrimidine moiety have been used in the design of antioxidant drugs .

Safety And Hazards

Orientations Futures

Pyrazolo[1,5-a]pyridin-6-ol and its derivatives have shown promise in various fields, particularly in medicinal chemistry . Future research could focus on further exploring its anticancer potential and enzymatic inhibitory activity . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and mechanism of action .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyridin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-2-1-6-3-4-8-9(6)5-7/h1-5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNMXGKVJSSDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)